(3S)-(+)-3-(1-Methyl-1H-indol-3-yl)-1-butyraldehyde
Overview
Description
Scientific Research Applications
Synthesis and Characterization
- Microwave-Assisted Synthesis: In a study, microwave irradiation was used to synthesize 1H-indol-containing pyrazole derivatives using 3-(1H-indol-3-yl) compounds (Swarnkar, Ameta, & Vyas, 2014). This method highlights the efficiency of microwave-assisted reactions in synthesizing indole derivatives.
One-Pot Synthesis Methods
- Efficient One-Pot Synthesis: A study described a practical one-pot synthesis method for 1-substituted-10-methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indoles, utilizing a catalytic amount of acid catalysts (Tiwari et al., 2005). This approach demonstrates the application of indole compounds in streamlined chemical synthesis processes.
Antimicrobial Activities
- Indole Derivatives with Antimicrobial Properties: Research on 2,5-disubstituted Indole 3-carboxaldehydes showed that these compounds have significant antimicrobial activities against various microbial strains (Anekal & Biradar, 2012). This finding is crucial for developing new antimicrobial agents.
Novel Compound Synthesis
- Creation of New Compounds: A study reported the isolation of new compounds, including indole derivatives, from the endophytic fungus of Cephalotaxus hainanensis (Chen, Dai, Sha, & Pei, 2011). This highlights the potential of indole compounds in natural product chemistry and drug discovery.
Multicatalytic Synthesis
- Multicatalytic Cascade Process: Research demonstrated the synthesis of octahydrospiro[pyran-4,4'-pyrido[3,4-b]indole] derivatives through a multicatalytic cascade process (Subba Reddy et al., 2015). This innovative method could be crucial for complex organic syntheses involving indole compounds.
Photophysical Studies
- Fluorescent Indole Derivatives: A study synthesized new indole derivatives from β-brominated dehydroamino acids and investigated their photophysical properties. These compounds showed potential as fluorescent probes (Pereira et al., 2010). This research underscores the importance of indole derivatives in developing novel materials for optical applications.
properties
IUPAC Name |
(3S)-3-(1-methylindol-3-yl)butanal | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO/c1-10(7-8-15)12-9-14(2)13-6-4-3-5-11(12)13/h3-6,8-10H,7H2,1-2H3/t10-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQWWHYBHQFZHLP-JTQLQIEISA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC=O)C1=CN(C2=CC=CC=C21)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC=O)C1=CN(C2=CC=CC=C21)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3S)-3-(1-methylindol-3-yl)butanal | |
CAS RN |
406920-65-8 | |
Record name | (3S)-(+)-3-(1-Methyl-1H-indol-3-yl)-1-butyraldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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